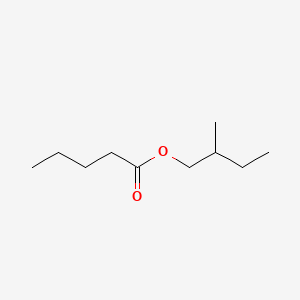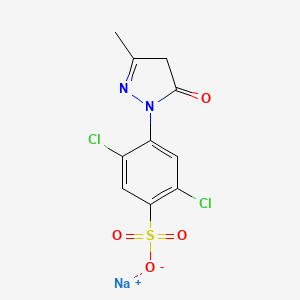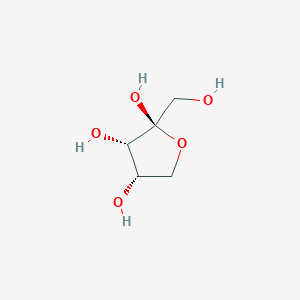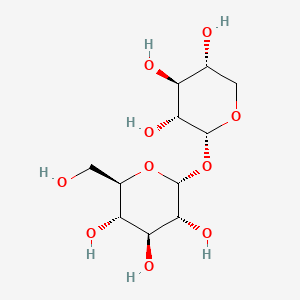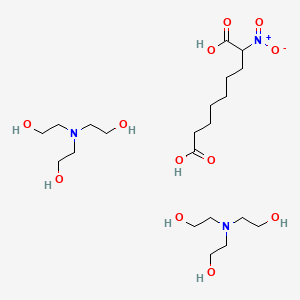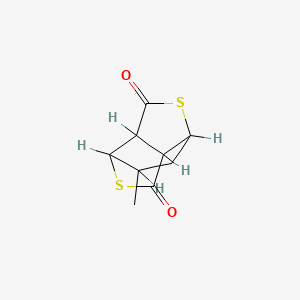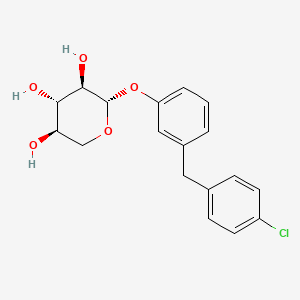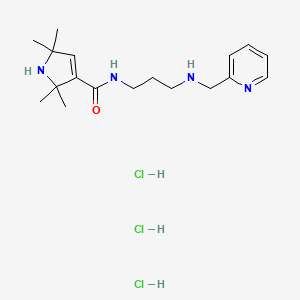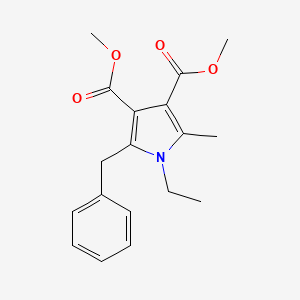
2-Anilino-N,N-dimethylpropionamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Anilino-N,N-dimethylpropionamide is an organic compound with the molecular formula C11H16N2O It is characterized by the presence of an aniline group attached to a propionamide backbone, where the nitrogen atom of the propionamide is dimethylated
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Anilino-N,N-dimethylpropionamide typically involves the reaction of aniline with N,N-dimethylpropionamide under specific conditions. One common method involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the aniline and the N,N-dimethylpropionamide. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
For industrial-scale production, the synthesis may involve more efficient and scalable methods. One approach could be the use of continuous flow reactors, which allow for better control over reaction conditions and can handle larger volumes of reactants. The use of catalysts to enhance the reaction rate and yield is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Anilino-N,N-dimethylpropionamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid for nitration or bromine for bromination, usually in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding amines.
Substitution: Nitro or halogenated derivatives of the aniline group.
Scientific Research Applications
2-Anilino-N,N-dimethylpropionamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2-Anilino-N,N-dimethylpropionamide involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The aniline group can interact with aromatic residues in the enzyme, while the amide group forms hydrogen bonds with amino acid residues, stabilizing the inhibitor-enzyme complex.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylpropionamide: Lacks the aniline group, making it less versatile in terms of chemical reactivity.
2-Anilinoacetamide: Similar structure but with a shorter carbon chain, which may affect its binding affinity and reactivity.
2-Anilinobutyramide: Longer carbon chain, which can influence its solubility and interaction with biological targets.
Uniqueness
2-Anilino-N,N-dimethylpropionamide is unique due to the presence of both the aniline and dimethylpropionamide groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of applications in different fields, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
91429-96-8 |
|---|---|
Molecular Formula |
C11H16N2O |
Molecular Weight |
192.26 g/mol |
IUPAC Name |
2-anilino-N,N-dimethylpropanamide |
InChI |
InChI=1S/C11H16N2O/c1-9(11(14)13(2)3)12-10-7-5-4-6-8-10/h4-9,12H,1-3H3 |
InChI Key |
VFZPIFLLROZMDL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N(C)C)NC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


